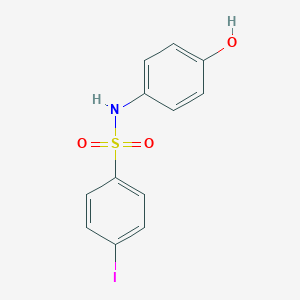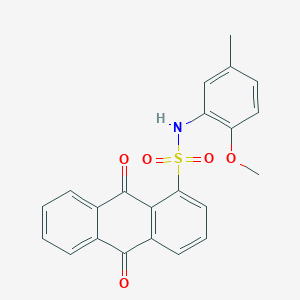
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, also known as NSC 710305, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides and has been found to exhibit a wide range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the inhibition of cancer cell growth and the suppression of bacterial and viral infections.
Biochemical and Physiological Effects
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of new blood vessels (angiogenesis), and reduce the production of inflammatory cytokines. It has also been found to have an effect on the central nervous system, although the exact nature of this effect is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is its broad range of pharmacological activities. This makes it a potentially useful compound for the treatment of a wide range of diseases. However, one of the limitations of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305. One area of interest is the development of more efficient synthesis methods that can increase the yield of this compound. Another area of interest is the investigation of the potential use of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 and its potential effects on the central nervous system. Overall, N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is a promising compound that has the potential to be developed into a useful therapeutic agent for the treatment of a wide range of diseases.
Synthesemethoden
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base to form 2-chloro-N-(4-methoxyphenyl)benzamide. This compound is then reacted with 8-aminoquinoline in the presence of a coupling agent to form N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. In particular, N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 has shown promising results in the treatment of breast, lung, and colon cancers. It has also been found to inhibit the growth of various bacteria and viruses, including HIV-1 and herpes simplex virus type 1.
Eigenschaften
Molekularformel |
C23H17ClN2O4S |
|---|---|
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
2-chloro-N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H17ClN2O4S/c1-30-18-13-11-17(12-14-18)26(23(27)19-8-2-3-9-20(19)24)31(28,29)21-10-4-6-16-7-5-15-25-22(16)21/h2-15H,1H3 |
InChI-Schlüssel |
MWMXYERDXGSOOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)